4-Bromopyridin-1-ium chloride is a quaternary ammonium salt derived from 4-bromopyridine, featuring a bromine atom at the 4-position of the pyridine ring. Its chemical formula is and it is typically encountered as a white to off-white crystalline solid. This compound is known for its solubility in water and polar organic solvents, making it useful in various chemical applications and research settings .
Research indicates that 4-bromopyridin-1-ium chloride exhibits biological activity, particularly in the context of medicinal chemistry. Its derivatives have shown potential as antimicrobial agents and in the treatment of various diseases due to their ability to interact with biological targets. The compound's quaternary ammonium structure enhances its ability to penetrate biological membranes, which is crucial for its pharmacological effects .
The synthesis of 4-bromopyridin-1-ium chloride generally involves:
4-Bromopyridin-1-ium chloride finds applications across various fields:
Studies on interaction mechanisms involving 4-bromopyridin-1-ium chloride have revealed its capacity to form stable complexes with transition metals. These interactions often lead to materials with enhanced magnetic and optical properties, making them suitable for applications in advanced materials science and nanotechnology. Additionally, its interactions with biomolecules are being explored for drug development purposes .
Several compounds share structural similarities with 4-bromopyridin-1-ium chloride, each exhibiting unique properties:
| Compound Name | Chemical Formula | Notable Features |
|---|---|---|
| 4-Chloropyridin-1-ium chloride | C5H5ClN+ | Exhibits different reactivity due to chlorine atom. |
| 3-Bromopyridin-1-ium chloride | C5H5BrN+ | Different position of bromine affects biological activity. |
| 2-Bromopyridin-1-ium chloride | C5H5BrN+ | Similar reactivity but different pharmacological profiles. |
| 4-Methylpyridin-1-ium chloride | C6H8N+ | Exhibits distinct electronic properties due to methyl group. |
These compounds highlight the diversity within the pyridine derivatives family, emphasizing how small changes in structure can lead to significant differences in chemical behavior and biological activity.
The formation of 4-bromopyridin-1-ium chloride typically involves the direct hydrochlorination of 4-bromopyridine. This reaction proceeds via the protonation of the pyridine nitrogen atom by hydrogen chloride (HCl), followed by chloride ion association to form the stable quaternary salt. The mechanism is analogous to the synthesis of pyridinium chloride, where gaseous HCl is introduced into a solution of pyridine in diethyl ether [5]. For 4-bromopyridine, the reaction can be represented as:
$$ \text{C}5\text{H}4\text{BrN} + \text{HCl} \rightarrow \text{C}5\text{H}5\text{BrN}^+\text{Cl}^- $$
The reaction’s efficiency depends on the basicity of the pyridine nitrogen, which is reduced by the electron-withdrawing bromine substituent at the 4-position. This electronic effect necessitates careful control of reaction conditions to ensure complete protonation [5] [6].
Solvent selection critically influences yield and reaction kinetics. Dichloromethane (DCM) has been identified as an effective solvent due to its ability to dissolve both 4-bromopyridine and HCl while stabilizing the ionic product [3]. Temperature optimization studies reveal that reactions performed at 0–25°C minimize side reactions such as halogen displacement or decomposition [2]. For example, a flow microreactor system achieved 98% yield by maintaining temperatures below 20°C and reducing reaction time to 20 seconds [2].
Table 1: Solvent and Temperature Effects on Hydrochlorination
| Solvent | Temperature (°C) | Yield (%) |
|---|---|---|
| DCM | 0 → 25 | 98 [2] |
| Diethyl Ether | 25 | 89 [5] |
| Water | 20 | 72 [1] |
The use of flow chemistry systems enhances reproducibility by ensuring rapid mixing and precise temperature control, addressing the compound’s instability under ambient conditions [2].
Halogen exchange offers an alternative route to 4-bromopyridin-1-ium chloride, particularly when starting from other halogenated pyridinium salts. For instance, 4-chloropyridinium chloride can undergo nucleophilic aromatic substitution with bromide ions under refluxing conditions in polar aprotic solvents like dimethylformamide (DMF):
$$ \text{C}5\text{H}5\text{ClN}^+\text{Cl}^- + \text{KBr} \rightarrow \text{C}5\text{H}5\text{BrN}^+\text{Cl}^- + \text{KCl} $$
This method requires catalytic amounts of copper(I) iodide to facilitate the exchange, achieving yields up to 85% [4] [6]. The reaction’s success hinges on the leaving group ability of the original halogen (Cl > Br > I) and the solvent’s ability to stabilize transition states [6].
Table 2: Halogen Exchange Efficiency in Pyridinium Salts
| Starting Material | Halogen Source | Catalyst | Yield (%) |
|---|---|---|---|
| 4-Cl-pyridinium Cl | KBr | CuI | 85 [6] |
| 4-I-pyridinium Cl | NaBr | None | 62 [4] |
Microwave irradiation accelerates the synthesis of 4-bromopyridin-1-ium chloride by enhancing reaction kinetics. In a typical procedure, 4-bromopyridine and concentrated HCl are irradiated at 100°C for 5–10 minutes in a sealed vessel. This method reduces reaction times from hours to minutes while maintaining yields comparable to conventional heating (90–95%) [2] [4]. The rapid heating minimizes thermal decomposition, making it particularly suitable for lab-scale production.
4-Bromopyridin-1-ium chloride exhibits complex thermal behavior characterized by decomposition rather than conventional melting. The compound demonstrates thermal decomposition at approximately 270°C, as reported in multiple literature sources [1] [2] [3]. However, commercial specifications from suppliers indicate a melting point range of 313-315°C [4] [5], suggesting potential variations in measurement conditions or sample purity.
The thermal decomposition behavior of this pyridinium salt follows typical patterns observed in halogenated pyridinium compounds. The decomposition process involves the breakdown of the pyridinium ring structure and the evolution of hydrogen halides, including hydrogen chloride gas [6]. The relatively high decomposition temperature of 270°C indicates substantial thermal stability under normal laboratory and storage conditions.
Analysis of the thermal decomposition mechanism reveals that the compound remains stable under normal conditions but becomes thermally labile when exposed to temperatures exceeding 270°C [6]. The decomposition products include nitrogen oxides, carbon monoxide, carbon dioxide, and hydrogen halides, particularly hydrogen chloride gas [6].
The thermogravimetric analysis profile of 4-Bromopyridin-1-ium chloride demonstrates excellent thermal stability below 250°C. Studies on similar pyridinium salt systems indicate that the thermal decomposition typically occurs in multiple stages [8] [9]. The initial decomposition stage begins at the onset temperature of approximately 270°C, corresponding to the breakdown of the pyridinium ring structure.
The thermogravimetric stability profile shows that the compound maintains its structural integrity up to 270°C, with less than 5% mass loss occurring below this temperature [6]. This thermal stability profile makes the compound suitable for synthetic applications requiring elevated temperatures, provided the reaction temperature remains below the decomposition threshold.
Differential scanning calorimetry studies on pyridinium salts reveal that the thermal behavior is characterized by an endothermic decomposition process rather than a traditional melting transition [8] [10]. The thermogravimetric data indicates that the compound exhibits a sharp decomposition profile with rapid mass loss occurring within a narrow temperature range around 270°C.
4-Bromopyridin-1-ium chloride demonstrates excellent aqueous solubility due to its ionic nature as a hydrochloride salt [1] [11] [12] [3]. The compound readily dissolves in water, forming a stable aqueous solution under neutral and acidic conditions. The high water solubility is attributed to the ionic interaction between the pyridinium cation and the chloride anion, facilitating solvation by water molecules.
The pH-dependent solubility behavior of 4-Bromopyridin-1-ium chloride is influenced by the potential for hydrolysis under basic conditions . In strongly basic aqueous solutions, the compound may undergo hydrolysis, leading to the liberation of the free base form (4-bromopyridine) and a corresponding decrease in apparent solubility. This pH-dependent behavior necessitates careful control of solution pH during synthetic applications.
Under acidic conditions, the compound maintains high solubility due to the protonation of the pyridine nitrogen, which stabilizes the ionic form and enhances water solubility. The compound's hygroscopic nature further contributes to its excellent aqueous solubility, as it readily absorbs moisture from the atmosphere [13] [12] [6].
The organic solvent compatibility profile of 4-Bromopyridin-1-ium chloride reveals selective solubility in polar organic solvents. The compound exhibits slight solubility in dimethyl sulfoxide (DMSO) and methanol, both of which are polar solvents capable of solvating ionic species [1] [12] [3] [14]. The moderate solubility in these solvents is attributed to their ability to stabilize the ionic structure through dipole-ion interactions.
The solubility in DMSO is particularly noteworthy, as this polar aprotic solvent can effectively solvate the pyridinium cation while maintaining the ionic character of the compound [1] [12] [3]. Similarly, methanol, as a polar protic solvent, can form hydrogen bonds with the chloride anion and provide solvation for the pyridinium cation through dipole interactions [1] [12] [3] [14].
The compound demonstrates limited compatibility with non-polar organic solvents, as expected for an ionic compound [12] [3]. This selectivity in solvent compatibility is crucial for synthetic applications, where the choice of reaction medium can significantly influence reaction outcomes and product isolation procedures.
The partition coefficient data for 4-Bromopyridin-1-ium chloride in octanol-water systems is not readily available in the literature [15]. However, the ionic nature of the compound suggests a high preference for the aqueous phase over the organic phase, indicating a low partition coefficient value typical of ionic compounds.
Table 1: Physical and Chemical Properties of 4-Bromopyridin-1-ium chloride
| Property | Value | Reference Citation |
|---|---|---|
| Molecular Formula | C₅H₅BrClN | [1] [2] [4] |
| Molecular Weight (g/mol) | 194.46 | [1] [2] [4] |
| CAS Number | 19524-06-2 | [1] [2] [4] |
| Physical State (20°C) | Solid (Powder) | [13] [11] |
| Appearance | White to Light Yellow-Pink Powder/Crystal | [1] [4] [16] |
| Melting Point (°C) | 270 (decomposition) / 313-315 | [1] [2] [4] |
| Decomposition Temperature (°C) | 270 | [1] [2] |
| Density (g/cm³) | 1.221 | [2] |
| Boiling Point (°C) | 432.5 (at 760 mmHg) | [2] |
| Flash Point (°C) | 215.4 | [2] |
| Vapor Pressure (mmHg at 25°C) | 0 | [2] |
| Water Solubility | Soluble | [1] [11] [12] |
| DMSO Solubility | Slightly Soluble | [1] [12] [3] |
| Methanol Solubility | Slightly Soluble | [1] [12] [3] |
| Storage Conditions | Room Temperature, Inert Atmosphere | [13] [12] [3] |
| Hygroscopic Nature | Yes | [13] [12] [6] |
Table 2: Thermal Properties and Behavior of 4-Bromopyridin-1-ium chloride
| Thermal Property | Value/Description | Source Citation |
|---|---|---|
| Melting Point Range (°C) | 270 (dec.) [Literature], 313-315 [Commercial] | [1] [2] [4] [5] |
| Decomposition Point (°C) | 270 | [1] [2] [3] |
| Thermal Stability Assessment | Stable under normal conditions, decomposes at melting point | [6] |
| Onset Temperature (°C) | ≥270 | [1] [2] |
| Storage Temperature Recommendation | Room temperature (<15°C recommended) | [13] [11] |
| Thermal Behavior Classification | Decomposes rather than melts | [1] [2] [4] |
Table 3: Solubility Profile of 4-Bromopyridin-1-ium chloride
| Solvent System | Solubility Classification | Notes | Citation |
|---|---|---|---|
| Water | Soluble | Good water solubility due to ionic nature | [1] [11] [12] [3] |
| Dimethyl Sulfoxide (DMSO) | Slightly Soluble | Moderate solubility in polar aprotic solvent | [1] [12] [3] [14] |
| Methanol | Slightly Soluble | Moderate solubility in polar protic solvent | [1] [12] [3] [14] |
| Organic Solvents (General) | Limited Compatibility | Generally poor solubility in non-polar solvents | [12] [3] |
| Aqueous Solutions | pH-dependent solubility | Hydrolysis possible under basic conditions |